Cas no 663194-95-4 (3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid)

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
- 3-Methyl-5-(methylthio)thiophene-2-carboxylic acid
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- インチ: 1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9)
- InChIKey: UMNDLRGHDYIQPY-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)SC(SC)=CC=1C
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028AMS-5g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 5g |
$4923.00 | 2023-12-15 | |
1PlusChem | 1P028AEG-250mg |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 250mg |
$813.00 | 2024-04-22 | |
1PlusChem | 1P028AEG-50mg |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 50mg |
$402.00 | 2024-04-22 | |
abcr | AB611308-1g |
3-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
663194-95-4 | 1g |
€1527.80 | 2024-07-24 | ||
abcr | AB611308-500mg |
3-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
663194-95-4 | 500mg |
€1107.30 | 2024-07-24 | ||
Enamine | EN300-78013-0.5g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 0.5g |
$959.0 | 2025-02-22 | |
Enamine | EN300-78013-1.0g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 1.0g |
$1229.0 | 2025-02-22 | |
Enamine | EN300-78013-0.25g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 0.25g |
$607.0 | 2025-02-22 | |
Enamine | EN300-78013-0.05g |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid |
663194-95-4 | 95.0% | 0.05g |
$285.0 | 2025-02-22 | |
Aaron | AR028AMS-250mg |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid |
663194-95-4 | 95% | 250mg |
$860.00 | 2025-02-15 |
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acidに関する追加情報
3-Methyl-5-(Methylsulfanyl)Thiophene-2-Carboxylic Acid: A Comprehensive Overview
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid, also known by its CAS registry number CAS No. 663194-95-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a thiophene ring substituted with a methyl group at position 3, a methylsulfanyl group at position 5, and a carboxylic acid group at position 2. These substituents impart distinctive chemical and physical properties to the compound, making it a valuable subject for research and development.
The synthesis of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves a series of well-defined organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption. Such advancements not only improve the scalability of the synthesis process but also align with contemporary sustainability goals in chemical manufacturing.
The chemical properties of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid are heavily influenced by its thiophene backbone and substituent groups. The thiophene ring is aromatic and exhibits conjugation, which contributes to its stability and reactivity. The methylsulfanyl group introduces sulfur-based functionalities, enhancing the compound's ability to participate in redox reactions. Meanwhile, the carboxylic acid group imparts acidic properties, making it a versatile functional group for further chemical modifications. These characteristics make the compound suitable for applications in areas such as drug discovery, material science, and electronic devices.
In terms of applications, 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has shown promise in the development of advanced materials. For example, researchers have investigated its use as a building block for constructing two-dimensional materials, such as graphene analogues, due to its planar structure and conjugated system. Additionally, the compound has been explored as a potential candidate for organic electronics, where its electronic properties could be harnessed in applications like organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical integrity.
The biological activity of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is another area of active research. Preclinical studies have suggested that the compound exhibits antioxidant and anti-inflammatory properties, making it a potential lead molecule for drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer therapy. Recent findings indicate that the compound can inhibit key enzymes involved in inflammation and oxidative stress, highlighting its therapeutic potential.
In conclusion, 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid, with its unique chemical structure and versatile functional groups, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from materials science to pharmacology, driven by advancements in synthesis techniques and an improved understanding of its properties. As research progresses, this compound is expected to unlock new possibilities in technology and medicine, solidifying its role as an important molecule in modern chemistry.
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